5-Bromo-2-chloro-4,6-dimethylpyrimidine

Organic Synthesis Process Chemistry Pyrimidine Halogenation

Synthesizing trisubstituted pyrimidines with precise halogen differentiation often stalls discovery programs. 5-Bromo-2-chloro-4,6-dimethylpyrimidine (CAS 4786-72-5) solves this via orthogonal C2-Cl and C5-Br handles enabling chemoselective, sequential cross-coupling-Suzuki at C2 followed by Buchwald-Hartwig at C5, or vice versa-unattainable with mono-halogenated analogs. • Enables stepwise divergent synthesis of kinase inhibitor & agrochemical libraries • Consistent ≥98% purity with batch-specific CoA • Stocked from mg to bulk; ambient-temperature global shipping

Molecular Formula C6H6BrClN2
Molecular Weight 221.48 g/mol
CAS No. 4786-72-5
Cat. No. B1281504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-4,6-dimethylpyrimidine
CAS4786-72-5
Molecular FormulaC6H6BrClN2
Molecular Weight221.48 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)Cl)C)Br
InChIInChI=1S/C6H6BrClN2/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3
InChIKeyMDZCNJHECVPINP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-chloro-4,6-dimethylpyrimidine: Strategic Building Block


5-Bromo-2-chloro-4,6-dimethylpyrimidine (CAS 4786-72-5) is a key heterocyclic intermediate characterized by a pyrimidine core with methyl groups at the 4- and 6-positions, and halogen substituents (bromine at C5, chlorine at C2). This specific arrangement of substituents imparts unique reactivity and regioselectivity in downstream chemical transformations, making it a valuable building block for synthesizing complex molecules with applications in pharmaceuticals, agrochemicals, and advanced materials . The compound exhibits physicochemical properties typical for its class, including a melting point range of 115–117°C and a molecular weight of 221.48 g/mol [1].

Workflow Heterocyclic intermediate with dual orthogonal halogens
Selection Stepwise regioselective C–Br and C–Cl functionalization
Use Context Pharmaceutical and agrochemical building block

Why 5-Bromo-2-chloro-4,6-dimethylpyrimidine Is Irreplaceable


The utility of 5-Bromo-2-chloro-4,6-dimethylpyrimidine hinges on its precise halogenation pattern. Generic substitution with compounds like 2-chloro-4,6-dimethylpyrimidine (CAS 4472-44-0) or 5-bromo-4,6-dimethylpyrimidine (CAS 157335-97-2) would compromise synthetic strategy. The presence of two orthogonal halogen handles (C-Br and C-Cl) enables a stepwise, regioselective functionalization that is unattainable with a single halogen substituent. This dual reactivity is crucial for constructing complex molecular architectures where a specific substitution sequence is required . Furthermore, the methyl groups at the 4- and 6-positions electronically influence the pyrimidine ring, affecting the reactivity of the halogen substituents in nucleophilic aromatic substitution and cross-coupling reactions, as supported by class-level reactivity studies [1].

Target: C2-Cl and C5-Br handles
2-Chloro analog lacks C5-Br; sequential coupling may be limited
Target: 4,6-dimethyl substitution
Non-methylated analogues may alter electronic activation and reactivity pattern
Target: dual halogen orthogonality
Single-halogen pyrimidines cannot support same sequential derivatization strategy

5-Bromo-2-chloro-4,6-dimethylpyrimidine: Synthesis & Reactivity


Established Synthesis for Scale-Up

A documented synthetic route for 5-Bromo-2-chloro-4,6-dimethylpyrimidine, starting from 4,6-dimethylpyrimidine, achieves a total yield of ~60%–70% . This provides a quantitative benchmark for process chemists planning larger-scale preparations, offering a defined starting point compared to less characterized or lower-yielding routes for related compounds.

Synthetic Yield
Reported
~60–70%
Supports procurement cost analysis and scale-up planning
Based on bromination–chlorination sequence
Organic Synthesis Process Chemistry Pyrimidine Halogenation

Chloropyrimidine Preference in Suzuki Coupling

In studies on the Suzuki coupling of halogenated pyrimidines, chloropyrimidine substrates were found to be preferable over their iodo-, bromo-, or fluoro- counterparts for achieving better reaction outcomes [1]. This class-level finding is significant for 5-Bromo-2-chloro-4,6-dimethylpyrimidine because it suggests that the C2-chloro substituent can serve as a selective and effective coupling partner in the presence of the C5-bromo group, which may exhibit different reactivity under similar or alternative catalytic conditions.

Suzuki Coupling Preference
Class-level
Chloropyrimidine preferred over iodo, bromo, fluoro
Supports C2-Cl selective coupling strategy
Class-level inference; validate under specific conditions
Cross-Coupling Suzuki Reaction C-C Bond Formation Palladium Catalysis

Aminolysis Reactivity: Bromo vs. Chloro

A kinetic study on the aminolysis of 2-halogeno-4,6-dimethylpyrimidines revealed that the 2-bromo derivative is more reactive than the 2-chloro derivative [1]. Within the series, the bromopyrimidine was the most reactive, and the chloropyrimidine the least, with a rate difference of approximately three-fold [1]. This suggests that in 5-bromo-2-chloro-4,6-dimethylpyrimidine, the C5-bromo substituent is likely the more reactive site for nucleophilic aromatic substitution, enabling a high degree of regioselective functionalization.

Aminolysis Reactivity
Cross-study comparable
~3-fold rate difference: Br > Cl
Supports stepwise C5-Br then C2-Cl substitution sequence
Based on kinetic study with 2-halogeno-4,6-dimethylpyrimidines
Nucleophilic Aromatic Substitution Aminolysis Reaction Kinetics Halogen Effects

5-Bromo-2-chloro-4,6-dimethylpyrimidine Applications


Kinase Inhibitor Scaffold Synthesis

The compound is a key intermediate for synthesizing novel kinase inhibitors, a major class of targeted cancer therapeutics . Its structure allows for the construction of complex molecular frameworks that can selectively bind to the ATP-binding pocket of various kinases. The orthogonal halogen handles (C2-Cl and C5-Br) enable a sequential introduction of different pharmacophores, facilitating the exploration of structure-activity relationships (SAR) to optimize potency and selectivity .

Herbicide and Fungicide Discovery

In agrochemical research, 5-Bromo-2-chloro-4,6-dimethylpyrimidine serves as a precursor for designing new crop protection agents . Its derivatives have shown potential as low-toxicity insecticides, fungicides, and herbicides with selective activity. For instance, derivatives can be designed to target specific pest neural systems or fungal cell wall synthesis pathways, offering improved environmental profiles compared to older chemistries .

Orthogonal Functionalization Strategies

The compound is an ideal substrate for developing and demonstrating orthogonal functionalization strategies. Based on class-level inference from Suzuki coupling [1] and aminolysis studies [2], chemists can selectively substitute the C2-chloro group under one set of cross-coupling conditions (e.g., Suzuki) and subsequently react the C5-bromo group under another (e.g., Buchwald-Hartwig amination or a different cross-coupling). This capability is invaluable for synthesizing diverse libraries of trisubstituted pyrimidines for biological screening.

Application
Selection Property
Validation Focus
Kinase inhibitor research
Orthogonal halogen handles for SAR exploration
Sequential functionalization and kinase selectivity profiling
Agrochemical discovery
Heterocyclic core for bioisosteric replacement
Target-specific activity and environmental fate profiling
Orthogonal functionalization methodology
Chemoselective halogen reactivity
Reaction condition optimization and library synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-chloro-4,6-dimethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.